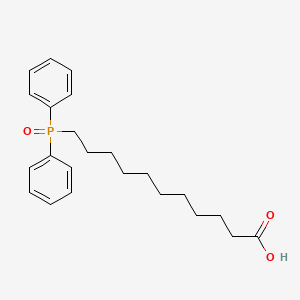

11-(Diphenylphosphoryl)undecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11-(Diphenylphosphoryl)undecanoic acid is an organic compound with the molecular formula C23H31O3P It is characterized by the presence of a diphenylphosphoryl group attached to an undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Diphenylphosphoryl)undecanoic acid typically involves the reaction of undecanoic acid with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions: 11-(Diphenylphosphoryl)undecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphine derivatives depending on the reagents used.

Scientific Research Applications

11-(Diphenylphosphoryl)undecanoic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

Biology: The compound can be used to study the interactions of phosphoryl groups with biological molecules.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(Diphenylphosphoryl)undecanoic acid involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with various biological molecules, influencing their function. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in many biological systems .

Comparison with Similar Compounds

11-Mercaptoundecanoic acid: Contains a thiol group instead of a phosphoryl group.

11-Aminoundecanoic acid: Contains an amino group instead of a phosphoryl group.

Undecanoic acid: Lacks the diphenylphosphoryl group.

Uniqueness: 11-(Diphenylphosphoryl)undecanoic acid is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other undecanoic acid derivatives. This makes it particularly valuable in applications requiring specific interactions with phosphoryl groups .

Biological Activity

11-(Diphenylphosphoryl)undecanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of its interactions with various biological molecules. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a long-chain fatty acid structure with a diphenylphosphoryl group. This unique structure contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C20H29O4P, and it has a molecular weight of approximately 368.42 g/mol.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with proteins and cellular membranes. Its effects can be categorized into several key areas:

- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth, particularly against persister cells in Escherichia coli.

- Protein Binding : The compound may interact with serum albumin and other proteins, affecting drug delivery and bioavailability.

- Cellular Responses : Potential modulation of cellular pathways involved in inflammation and apoptosis.

Table 1: Inhibition of Persister Cells by Fatty Acids

| Fatty Acid | Inhibition Factor (E. coli BW25113) |

|---|---|

| Undecanoic Acid | 25-fold |

| Lauric Acid | 58-fold |

| N-Tridecanoic Acid | 44-fold |

Protein Binding Studies

The interaction of fatty acids with serum albumin is crucial for their pharmacokinetics. A related study indicated that fatty acid probes bind to bovine and human serum albumin at several sites, influencing their transport and bioactivity within the body. While specific binding data for this compound is not available, the presence of the diphenylphosphoryl group may enhance binding affinity compared to undecanoic acid alone.

Case Studies

- Biting Deterrent Effects : In a study evaluating various fatty acids' effectiveness as mosquito repellents, undecanoic acid showed promising results against Aedes aegypti. The minimum effective dose (MED) was significantly lower than that of common repellents like DEET, indicating potential applications in pest control.

- Cellular Toxicity : Research on related compounds has demonstrated that certain fatty acids can protect against oxidative stress in cellular models. While direct studies on this compound are needed, these findings suggest a possible protective role against cellular damage.

Properties

CAS No. |

73367-78-9 |

|---|---|

Molecular Formula |

C23H31O3P |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

11-diphenylphosphorylundecanoic acid |

InChI |

InChI=1S/C23H31O3P/c24-23(25)19-13-5-3-1-2-4-6-14-20-27(26,21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2,(H,24,25) |

InChI Key |

QKLYMXGFWXNKHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCCCCCCCCCC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.